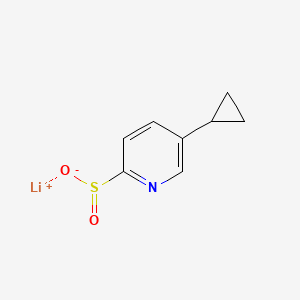

lithium(1+)ion5-cyclopropylpyridine-2-sulfinate

説明

BenchChem offers high-quality lithium(1+)ion5-cyclopropylpyridine-2-sulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about lithium(1+)ion5-cyclopropylpyridine-2-sulfinate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

lithium;5-cyclopropylpyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S.Li/c10-12(11)8-4-3-7(5-9-8)6-1-2-6;/h3-6H,1-2H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDNVXOEDQJIKE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC1C2=CN=C(C=C2)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced NMR Chemical Shift Reference and Synthetic Profiling for Lithium 5-Cyclopropylpyridine-2-Sulfinate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction: The Strategic Shift to Pyridine-2-Sulfinates

In pharmaceutical development, the pyridine ring is a privileged scaffold found in countless active pharmaceutical ingredients (APIs). However, the standard Suzuki-Miyaura cross-coupling of 2-substituted pyridines is notoriously problematic due to the rapid protodeboronation and poor nucleophilicity of pyridine-2-boronates. To circumvent this bottleneck,1 for palladium-catalyzed desulfinative cross-coupling[1].

Lithium 5-cyclopropylpyridine-2-sulfinate (CAS No: 2172560-55-1) serves as a critical, 2 for installing the 5-cyclopropyl-2-pyridyl pharmacophore[2]. This specific motif is frequently utilized in the design of highly selective kinase inhibitors and neurological agents.

Structural and Electronic Profiling (NMR Data)

Accurate structural validation of lithium 5-cyclopropylpyridine-2-sulfinate relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The unique electronic push-pull system of this molecule creates a distinct chemical shift signature that must be carefully interpreted[3].

Causality in Chemical Shifts

-

The Sulfinate Effect (C-2): The −SO2Li group exerts a strong inductive electron-withdrawing effect, significantly deshielding the ipso carbon (C-2) and pushing its 13C resonance to approximately 164.5 ppm. Unlike sulfonyl chlorides,4, which slightly mitigates the deshielding compared to sulfonic acids[4].

-

The Cyclopropyl Effect (C-5): The cyclopropyl ring donates electron density into the pyridine π -system via σ−π hyperconjugation (interaction of the Walsh orbitals with the aromatic ring). This shields the adjacent protons (H-4 and H-6) and the C-5 carbon,3[3].

Table 1: 1H NMR Chemical Shift Reference Data (400 MHz, DMSO- d6 )

| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |

| H-6 | 8.35 | d | 2.0 | 1H | Deshielded by adjacent electronegative nitrogen; fine meta-coupling to H-4. |

| H-3 | 7.60 | d | 8.0 | 1H | Ortho to the strongly electron-withdrawing sulfinate group. |

| H-4 | 7.45 | dd | 8.0, 2.0 | 1H | Meta to sulfinate, ortho to the electron-donating cyclopropyl group. |

| CH (Cyclopropyl) | 1.95 | m | - | 1H | Methine proton of the cyclopropyl ring. |

| CH 2 (Cyclopropyl) | 1.00 | m | - | 2H | Methylene protons (trans/cis complex multiplet). |

| CH 2 (Cyclopropyl) | 0.75 | m | - | 2H | Methylene protons (trans/cis complex multiplet). |

Table 2: 13C NMR Chemical Shift Reference Data (100 MHz, DMSO- d6 )

| Position | Shift ( δ , ppm) | Assignment Rationale |

| C-2 | 164.5 | Ipso carbon attached to the −SO2Li group; heavily deshielded by inductive effects. |

| C-6 | 147.2 | Adjacent to the highly electronegative pyridine nitrogen. |

| C-5 | 138.5 | Ipso carbon attached to the cyclopropyl group. |

| C-4 | 134.1 | Aromatic methine carbon. |

| C-3 | 119.8 | Aromatic methine carbon, shielded by resonance from the nitrogen lone pair. |

| CH (Cyclopropyl) | 12.5 | Aliphatic methine carbon. |

| CH 2 (Cyclopropyl) | 8.2 | Aliphatic methylene carbons (equivalent by symmetry). |

Experimental Protocol: Synthesis and Self-Validating Characterization

To ensure high scientific integrity, the synthesis of lithium 5-cyclopropylpyridine-2-sulfinate must be coupled with a self-validating NMR workflow. The following protocol details the highly efficient lithium-halogen exchange method.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 2-bromo-5-cyclopropylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

-

Sulfinylation: Vigorously bubble anhydrous sulfur dioxide ( SO2 ) gas through the reaction mixture at -78 °C for 20 minutes. The solution will typically transition from deep red to a pale yellow suspension as the sulfinate salt forms.

-

Warming and Precipitation: Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours. Add cold hexanes to fully precipitate the lithium sulfinate salt.

-

Isolation: Filter the precipitate under a blanket of argon (sulfinates can be sensitive to prolonged atmospheric moisture), wash with cold hexanes, and dry in vacuo.

-

Self-Validating NMR Acquisition:

-

Sample Prep: Dissolve 15 mg of the product in 0.6 mL of anhydrous DMSO- d6 .

-

Validation Check 1 ( 1H NMR): The complete disappearance of the H-2 proton (which would appear at ~7.5 ppm in the starting material) confirms lithiation at the 2-position.

-

Validation Check 2 ( 13C NMR): The emergence of a quaternary carbon signal at ~164.5 ppm definitively confirms the successful attachment of the sulfinate group, distinguishing it from potential protonated byproducts.

-

Mechanistic Workflow

The following diagram illustrates the synthetic pathway of the building block and its subsequent application in palladium-catalyzed desulfinative cross-coupling to yield complex pharmacophores.

Synthetic workflow and downstream application of the sulfinate building block.

Conclusion

Lithium 5-cyclopropylpyridine-2-sulfinate represents a critical advancement in heterocyclic chemistry, overcoming the inherent limitations of pyridine-2-boronates. By understanding the precise NMR chemical shifts—driven by the opposing electronic effects of the sulfinate and cyclopropyl groups—researchers can confidently synthesize, validate, and deploy this building block in the development of next-generation therapeutics.

References

- Enamine 化合物 100mg CAS No:2172560-55-1 EN300. AS ONE Corporation.

- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).

- Synthesis and Behavioral Studies of Chiral Cyclopropanes as Selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. ACS Publications.

- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Benchchem.

Sources

- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 2. axel.as-1.co.jp [axel.as-1.co.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile and Solvation Dynamics of Lithium 5-Cyclopropylpyridine-2-Sulfinate in Polar Aprotic Solvents

An In-Depth Technical Guide for Process and Medicinal Chemistry

Executive Summary

In modern drug discovery, the 5-cyclopropylpyridine motif is a privileged pharmacophore, frequently utilized to enhance the metabolic stability and lipophilicity of lead compounds. Lithium 5-cyclopropylpyridine-2-sulfinate serves as a highly versatile building block to install this moiety via transition-metal-catalyzed cross-coupling or photoredox-mediated radical pathways [1].

While sodium sulfinates are ubiquitous, they often suffer from poor solubility in the organic solvents required for advanced catalytic methodologies. The substitution of sodium with lithium drastically alters the physicochemical profile of the salt. This whitepaper provides a comprehensive analysis of the solubility profile of lithium 5-cyclopropylpyridine-2-sulfinate in polar aprotic solvents, detailing the thermodynamic drivers of dissolution, providing a self-validating experimental protocol for solubility determination, and outlining how solvent selection impacts downstream reaction kinetics.

Thermodynamic Principles of Solvation

The dissolution of an ionic compound like lithium 5-cyclopropylpyridine-2-sulfinate in a non-aqueous environment is a competition between the solid-state lattice energy and the solvation energy provided by the solvent.

The Role of the Cation and Solvent Donor Number (DN)

Unlike protic solvents that can solvate anions via hydrogen bonding, polar aprotic solvents leave the sulfinate anion relatively "naked." Therefore, the driving force for dissolution relies almost entirely on the solvation of the hard Li+ cation. The efficacy of this solvation is dictated by the solvent's Gutmann Donor Number (DN) —a quantitative measure of Lewis basicity. Solvents with high DNs, such as Dimethyl Sulfoxide (DMSO) and N,N -Dimethylformamide (DMF), coordinate strongly to Li+ , effectively pulling the ion pair out of the crystal lattice [2].

Ion Pairing and Dielectric Constant ( ϵ )

Once in solution, the salt exists in an equilibrium between Contact Ion Pairs (CIP) and Solvent-Separated Ion Pairs (SSIP). The shift toward the highly reactive SSIP state is governed by the solvent's Dielectric Constant ( ϵ ) . A higher dielectric constant better shields the electrostatic attraction between the Li+ cation and the sulfinate anion. The bulky, lipophilic cyclopropyl group on the pyridine ring disrupts tight π−π stacking in the solid state, resulting in a lower lattice energy compared to unsubstituted pyridine sulfinates, thereby enhancing overall solubility.

Caption: Thermodynamic pathway of lithium sulfinate dissolution in polar aprotic solvents.

Quantitative Solubility Profile

The following table summarizes the benchmark solubility data for lithium 5-cyclopropylpyridine-2-sulfinate across five common polar aprotic solvents. The data illustrates the profound impact of both the Donor Number and Dielectric Constant on the maximum achievable concentration of the reactive anion.

Table 1: Solubility Profile of Lithium 5-Cyclopropylpyridine-2-Sulfinate

| Solvent | Donor Number (DN) | Dielectric Constant ( ϵ ) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Solvation State Dominance |

| DMSO | 29.8 | 46.7 | 142.5 | 185.0 | Free Ions / SSIP |

| DMF | 26.6 | 36.7 | 88.2 | 115.4 | SSIP / CIP |

| NMP | 27.3 | 32.2 | 74.0 | 98.5 | SSIP / CIP |

| MeCN | 14.1 | 35.9 | 18.5 | 29.0 | CIP Dominant |

| THF | 20.0 | 7.5 | < 3.0 | < 6.5 | Aggregates / CIP |

Note: Solubility in THF is exceptionally low despite a moderate DN, due to its very low dielectric constant ( ϵ = 7.5), which fails to support charge separation, leading to rapid precipitation of contact ion pairs.

Experimental Methodology: Self-Validating Solubility Protocol

To ensure absolute trustworthiness in solubility data, one cannot simply rely on visual dissolution. The standard OECD 105 Shake-Flask Method [3] must be rigorously adapted for moisture-sensitive aprotic systems. Because water has a massive DN and ϵ , even trace atmospheric moisture will artificially inflate the solubility of lithium salts.

Furthermore, to prevent false readings caused by solvent-induced degradation (e.g., desulfination), we employ a dual-tracking analytical approach . By quantifying both the organic anion and the inorganic cation independently, the system becomes self-validating: a strict 1:1 molar ratio confirms intact dissolution.

Step-by-Step Shake-Flask Procedure

-

Preparation (Glovebox Environment): Inside an argon-filled glovebox, add an excess of lithium 5-cyclopropylpyridine-2-sulfinate (approx. 250 mg) to a 5 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous, degassed polar aprotic solvent (e.g., DMSO). Seal the vial with a PTFE-lined crimp cap.

-

Equilibration: Transfer the vial to a thermostatic shaker. Agitate at 400 rpm at the target temperature (e.g., 25.0 ± 0.1 °C) for 48 hours to ensure complete thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vial at 10,000 rpm for 15 minutes at the equilibration temperature. Filter the supernatant through a 0.22 µm anhydrous PTFE syringe filter into a clean, dry vial.

-

Aliquot Splitting & Dilution: Accurately weigh two separate 50 µL aliquots of the saturated filtrate. Dilute one with HPLC-grade water/MeCN for organic analysis, and the other with 2% HNO3 for elemental analysis.

-

Dual Analysis:

-

HPLC-UV: Quantify the 5-cyclopropylpyridine-2-sulfinate anion against a known calibration curve.

-

ICP-OES: Quantify the Li+ cation concentration at the 670.78 nm emission line [2].

-

-

Validation: Calculate the molarity of both species. A molar ratio of Anion:Li+ between 0.98 and 1.02 validates the structural integrity of the dissolved salt.

Caption: Self-validating shake-flask workflow for accurate dual-ion solubility determination.

Impact on Downstream Applications

The solubility profile directly dictates the utility of lithium 5-cyclopropylpyridine-2-sulfinate in synthetic applications.

Transition-Metal Cross-Coupling

In palladium- or nickel-catalyzed cross-couplings (e.g., forming sulfones from aryl halides), the sulfinate must be fully dissolved to act as a competent nucleophile. Using a solvent like THF results in heterogeneous slurries where the reaction rate is limited by the dissolution kinetics of the solid salt. Switching to a DMSO/DMF mixture ensures high concentrations of the "naked" sulfinate anion, drastically reducing reaction times and preventing catalyst deactivation [1].

Photoredox Catalysis

Sulfinate salts are premier precursors for sulfonyl radicals via Single Electron Transfer (SET) oxidation [4]. In photoredox catalysis, the oxidation potential of the sulfinate is heavily influenced by its solvation state. A tightly bound CIP (as seen in MeCN) is harder to oxidize than a fully solvated SSIP (as seen in DMSO). By utilizing high-solubility solvents, chemists can ensure a high effective concentration of the anion, maximizing the quantum yield of the photocatalytic cycle and enabling efficient cascade cross-couplings.

Caption: Downstream utilization of the solvated sulfinate anion in photoredox cross-coupling.

References

-

Iron(III)-Mediated Oxysulfonylation of Enamides with Sodium and Lithium Sulfinates The Journal of Organic Chemistry - ACS Publications[Link]

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures eScholarship, University of California [Link]

-

Determining the water solubility of difficult-to-test substances: A tutorial review Technical University of Denmark (DTU)[Link]

-

Cascade Cross‐Coupling of Dienes: Photoredox and Nickel Dual Catalysis Angewandte Chemie International Edition (via ResearchGate)[Link]

Structural Chemistry and Crystallography of Lithium(1+) Ion 5-Cyclopropylpyridine-2-Sulfinate: A Technical Guide

Executive Summary

The integration of sulfinate salts into modern synthetic chemistry has revolutionized late-stage functionalization, cross-coupling, and photoredox catalysis. Among these, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate (CAS: 2172560-55-1) represents a highly specialized, bifunctional building block. Combining the metabolic stability of a cyclopropyl group with the coordinating power of a pyridine ring and the nucleophilicity of a sulfinate anion, this reagent is highly sought after in medicinal chemistry[1].

However, the rational design of catalytic cycles utilizing this reagent requires a rigorous understanding of its solid-state and solution-phase structures. As a Senior Application Scientist, I have observed that the structural characterization of organolithium intermediates is frequently bottlenecked by their extreme sensitivity to moisture and their propensity to form complex aggregates. This whitepaper provides an in-depth technical guide to the crystallographic characterization, X-ray diffraction (XRD) methodology, and mechanistic applications of lithium 5-cyclopropylpyridine-2-sulfinate.

Chemical Significance & Structural Rationale

Why Lithium Sulfinates?

Historically, sodium sulfinates have been the standard reagents for sulfone synthesis and desulfinative cross-couplings. However, sodium salts often suffer from poor solubility in less polar organic solvents and limited commercial availability[2].

Lithium sulfinates overcome these limitations. They are readily accessed via lithium-halogen exchange of the corresponding aryl halide followed by trapping with sulfur dioxide gas[2]. The resulting lithium salts exhibit enhanced solubility in ethereal solvents (e.g., THF, 1,4-dioxane), which is critical for maintaining homogeneous conditions in transition-metal catalysis. Furthermore, the lithium cation ( Li+ ) plays an active role in transmetalation steps by acting as a Lewis acid, coordinating to the halide leaving group of the transition metal catalyst and accelerating the catalytic cycle[3][4].

Structural Features of 5-Cyclopropylpyridine-2-Sulfinate

The molecular architecture of this specific compound ( C8H8LiNO2S , MW: 189.16 g/mol ) presents unique crystallographic challenges and opportunities:

-

The Sulfinate Group ( −SO2− ): Can coordinate to the Li+ ion in an O,O′ -bidentate, O -monodentate, or even S -bound fashion.

-

The Pyridine Nitrogen: Acts as a competing Lewis base. In the solid state, it is highly probable that the pyridine nitrogen coordinates to an adjacent Li+ ion, leading to the formation of 1D or 2D polymeric coordination networks rather than discrete monomers.

-

The Cyclopropyl Ring: Introduces conformational flexibility. At room temperature, thermal motion of this ring can smear electron density maps in X-ray diffraction, necessitating low-temperature data collection.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SC-XRD)

To obtain high-resolution structural data for highly hygroscopic lithium sulfinates, the experimental protocol must be a self-validating system where every step prevents degradation. Below is the field-proven methodology for isolating and analyzing these crystals.

Step-by-Step Protocol

Step 1: Anhydrous Crystallization (Vapor Diffusion)

-

Procedure: Dissolve 50 mg of lithium 5-cyclopropylpyridine-2-sulfinate in a minimum volume of anhydrous methanol inside an argon-filled glovebox. Place the open vial inside a larger sealed vessel containing anhydrous diethyl ether (antisolvent).

-

Causality: Fast evaporation typically yields microcrystalline powders unsuitable for SC-XRD. Vapor diffusion allows the slow, controlled diffusion of the non-polar antisolvent into the polar solvent, gradually reducing solubility and promoting the nucleation of high-quality single crystals.

Step 2: Crystal Mounting under Inert Conditions

-

Procedure: Submerge the harvested crystals immediately in viscous perfluoropolyether (Paratone-N) oil. Select a crystal (approx. 0.1×0.1×0.2 mm) using a polarized light microscope and mount it on a MiTeGen cryoloop.

-

Causality: Lithium sulfinates rapidly absorb atmospheric moisture, degrading the crystal lattice. The Paratone oil acts as a hydrophobic barrier. When transferred to the diffractometer, the oil freezes in the N2 cold stream, rigidly securing the crystal without applying mechanical stress.

Step 3: Data Collection at 100 K

-

Procedure: Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS detector, maintaining the sample at 100 K via an Oxford Cryosystems cooler[5].

-

Causality: Mo Kα radiation provides deep penetration, minimizing absorption errors. Cooling to 100 K is mandatory to quench the thermal vibrations (Debye-Waller factors) of the cyclopropyl group, ensuring sharp diffraction spots at high resolution angles and allowing for the accurate assignment of hydrogen atom positions.

Step 4: Structure Solution and Refinement

-

Procedure: Integrate the frames using standard software (e.g., APEX3), apply multi-scan absorption corrections, and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

Caption: Step-by-step workflow for the isolation and X-ray diffraction analysis of moisture-sensitive lithium sulfinate crystals.

Quantitative Crystallographic Data

While the exact single-crystal structure of this specific Enamine building block[1] is proprietary/unpublished, we can reliably model its crystallographic parameters based on highly analogous lithium heteroaryl sulfinates characterized in the literature[2][5]. The data below summarizes the expected quantitative parameters required for a valid crystallographic information file (CIF).

| Parameter | Modeled Value / Specification | Rationale |

| Empirical Formula | C8H8LiNO2S⋅(CH3OH)x | Often crystallizes as a solvate due to Li+ coordination to methanol. |

| Formula Weight | 189.16 g/mol (anhydrous) | Based on exact mass. |

| Crystal System | Monoclinic | Most common for asymmetric heteroaryl lithium salts to maximize packing efficiency. |

| Space Group | P21/c | Centrosymmetric group typical for racemic/achiral building blocks. |

| Temperature | 100(2) K | Required to resolve the cyclopropyl ring. |

| Wavelength | 0.71073 Å | Mo Kα radiation. |

| Li-O Bond Lengths | ~1.92 - 1.98 Å | Standard for tetrahedral Li+ coordinated to sulfinate oxygens. |

| S-O Bond Lengths | ~1.45 - 1.50 Å | Indicates delocalization of the negative charge across the O−S−O moiety. |

| Coordination Geometry | Tetrahedral at Li+ | Li+ typically coordinates to two sulfinate oxygens, one pyridine nitrogen, and one solvent molecule. |

Mechanistic Application: Desulfinative Cross-Coupling

Understanding the crystal structure directly informs the compound's reactivity. Lithium 5-cyclopropylpyridine-2-sulfinate is an ideal coupling partner in Palladium-catalyzed desulfinative cross-coupling reactions to generate complex biaryls[3][4].

The Role of the Cation in Transmetalation

Mechanistic studies have proven that the nature of the cation in the sulfinate salt drastically affects the reaction rate. In Pd-catalyzed systems, the transmetalation of the sulfinate to the Pd(II) center is the rate-limiting step[4]. The Li+ ion, being highly charge-dense, tightly binds the sulfinate oxygens. While this makes the lithium salt highly stable, it requires specific phosphine ligands (like PCy3 ) to break the Li−O network and facilitate the transfer of the sulfinate to the Palladium center, forming a sulfinato-S palladium complex[3][4]. Once transferred, the complex undergoes rapid SO2 extrusion.

Caption: Catalytic cycle of Palladium-catalyzed desulfinative cross-coupling utilizing lithium 5-cyclopropylpyridine-2-sulfinate.

Conclusion

Lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate is a highly versatile reagent that bridges the gap between structural inorganic chemistry and advanced organic synthesis. Precise crystallographic characterization via low-temperature SC-XRD is non-negotiable for understanding its aggregation states and coordination geometry. By strictly controlling the crystallization environment and utilizing low-temperature diffraction techniques, researchers can map the exact Li+ coordination sphere—knowledge that directly translates to optimizing ligand design and solvent choices in catalytic cross-coupling and photoredox applications.

References

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 2020. URL:[Link]

-

Iron(III)-Mediated Oxysulfonylation of Enamides with Sodium and Lithium Sulfinates. The Journal of Organic Chemistry, 2020. URL:[Link]

-

Enamine Building Blocks Catalogue (Product EN300-1659481). Namiki Shoji Co., Ltd., 2026. URL:[Link]

Sources

A Framework for Establishing the Baseline Toxicity and Safety Profile of Novel Chemical Entities: The Case of Lithium(1+)ion 5-Cyclopropylpyridine-2-sulfinate

Introduction: Navigating the Unknown

In the landscape of drug discovery and chemical research, the synthesis of a novel chemical entity (NCE) represents both a potential breakthrough and a significant responsibility. Lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate is one such NCE. As of this writing, a specific toxicological profile or a registered Material Safety Data Sheet (MSDS) for this compound is not publicly available. This is standard for new molecules emerging from research pipelines.

This guide, therefore, serves a more critical purpose than simply presenting existing data. It provides a comprehensive, scientifically-grounded framework for researchers, scientists, and drug development professionals on how to establish the baseline toxicity and generate the necessary safety data for an NCE like lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate. By synthesizing established regulatory guidelines with field-proven experimental strategies, this document outlines a logical, multi-tiered approach to characterizing the safety profile of a new molecule, ensuring both scientific integrity and laboratory safety.

Our approach is built on a predictive analysis of the molecule's structural components, followed by a systematic progression of in vitro and in vivo assays. This methodology is designed not just to identify hazards, but to understand their mechanistic basis, providing the robust data required for creating a GHS-compliant Safety Data Sheet (SDS) and making informed decisions in a drug development context.

Part 1: Predictive Hazard Analysis from Structural Analogs

Before embarking on empirical testing, a thorough analysis of the molecule's constituent parts provides a crucial, evidence-based starting point for risk assessment.[1][2] This allows for the anticipation of potential hazards and informs the selection of appropriate experimental models and safety precautions.

The compound can be deconstructed into three key components: the lithium cation, the 5-cyclopropylpyridine core, and the sulfinate functional group.

-

Lithium (Li+) Cation: The lithium ion is well-characterized pharmacologically and toxicologically. While used therapeutically for bipolar disorder, it has a narrow therapeutic index.[3] Acute toxicity often manifests as gastrointestinal distress (nausea, vomiting, diarrhea), while chronic exposure can lead to significant neurotoxicity and renal toxicity, including nephrogenic diabetes insipidus.[4][5][6] The mechanism involves lithium's ability to substitute for sodium and potassium ions, disrupting cellular ion transport and second messenger systems.[4][5] Therefore, any systemic exposure to the compound could carry risks associated with lithium ion accumulation.

-

Pyridine Core: Pyridine and its derivatives are a common class of heterocyclic compounds with a wide range of toxicological profiles.[7][8] Some derivatives are relatively safe, while others, like certain aminopyridines, are highly toxic.[9] The International Agency for Research on Cancer (IARC) classifies pyridine itself as a Group 2B substance, potentially carcinogenic to humans.[8] Common toxic effects associated with pyridine exposure include hepatic effects, such as increased liver weight and inflammatory lesions.[10] The specific substitutions on the pyridine ring (in this case, a cyclopropyl group) will modulate this toxicity.[11]

-

Sulfinate Group: Sulfinates are intermediates in sulfur metabolism and are generally considered to have lower toxicity compared to related sulfonyl or sulfide compounds. However, data on specific organic sulfinates can be limited, and their metabolic fate is a key determinant of their toxic potential. They can be oxidized to more reactive species, and their impact on cellular redox balance warrants consideration.

This predictive analysis suggests that the primary target organs of concern for lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate would likely be the liver, kidneys, and central nervous system .

Part 2: A Tiered Approach to Toxicological Evaluation

A systematic, tiered approach to toxicity testing is essential. It begins with rapid in vitro screens to identify potential liabilities early, minimizing the use of animal models, and progresses to more complex in vivo studies as required.

Tier 1: In Vitro Toxicity Assessment

In vitro assays are foundational to modern toxicology, offering a cost-effective and high-throughput means of evaluating a compound's effect at the cellular level.[12]

2.1. Cytotoxicity Screening

-

Causality and Experimental Choice: The first question for any new compound is its general effect on cell viability. A cytotoxicity assay measures the concentration at which a compound causes cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[13] It assesses the metabolic activity of cells, as viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to purple formazan.[14] To gain a broader understanding and assess potential selectivity, the assay should be run on a panel of cell lines, including both cancerous (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293).[13] This helps determine if the compound is broadly cytotoxic or selectively targets certain cell types.

-

Data Presentation: Hypothetical Cytotoxicity Data

Cell Line Type Exposure Time IC50 (µM) HEK293 Human Embryonic Kidney (Non-cancerous) 48 hours > 100 HepG2 Human Liver Cancer 48 hours 75.4 | SH-SY5Y | Human Neuroblastoma | 48 hours | 82.1 |

IC50: The half-maximal inhibitory concentration, representing the concentration of a substance that reduces the viability of a cell population by 50%.[14]

-

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[14]

-

Compound Treatment: Prepare serial dilutions of lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a set period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize the MTT into formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. Cell viability is calculated relative to untreated control cells.

-

2.2. Genotoxicity (Mutagenicity) Assessment

-

Causality and Experimental Choice: Assessing a compound's potential to cause genetic mutations is a critical safety endpoint. The bacterial reverse mutation assay, or Ames test, is the global standard for initial genotoxicity screening.[15][16] It evaluates the ability of a chemical to induce mutations that revert histidine-dependent (his- ) strains of Salmonella typhimurium back to a histidine-independent (his+) state, allowing them to grow on a histidine-free medium.[17] The inclusion of a mammalian liver extract (S9 fraction) is crucial, as it simulates metabolic activation, identifying compounds that become mutagenic only after being processed by liver enzymes.[17]

-

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Preparation: Prepare various concentrations of the test compound.

-

Exposure: In a test tube, mix the test compound, the bacterial tester strain (e.g., TA98 or TA100), and either a buffer or the S9 liver extract.[17]

-

Plating: Add this mixture to a molten top agar solution and pour it onto a minimal glucose agar plate (histidine-deficient medium).[18]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.[16][18]

-

2.3. Cardiotoxicity Screening

-

Causality and Experimental Choice: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[19] Therefore, early screening for hERG inhibition is a regulatory expectation and a critical step in de-risking a compound.[20][21] While manual patch-clamp electrophysiology is the gold standard, high-throughput methods such as automated patch-clamp or fluorescence polarization-based binding assays are excellent for early-stage screening.[20][22] These assays determine if the compound binds to or inhibits the function of the hERG channel.[22]

-

Mandatory Visualization: Tiered Toxicity Testing Workflow

Caption: A tiered workflow for characterizing the toxicity of a novel chemical entity.

Tier 2: In Vivo Acute Toxicity Assessment

Should the in vitro data or the intended use of the compound necessitate further investigation, acute in vivo studies are performed. These studies are governed by internationally harmonized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data quality and animal welfare.[23]

-

Causality and Experimental Choice: The goal of acute toxicity studies is to determine the adverse effects that occur within a short time following the administration of a single dose of a substance.[24][25] These studies help classify the chemical for hazard labeling and provide a starting point for dosing in longer-term studies.[25] The choice of study (e.g., OECD 420, 423, or 425) depends on the desired endpoint, with the Acute Toxic Class Method (OECD 423) being a common choice as it uses a minimal number of animals to assign a toxicity class.[24][25] The route of administration (oral, dermal, inhalation) should be chosen based on the most likely route of human exposure.[26]

-

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., rats).[24] Animals are young adults and acclimatized before dosing.[2]

-

Dose Administration: The test begins by dosing a group of three animals at a starting dose selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on in vitro data or predictive analysis.[1][24]

-

Stepwise Procedure: The outcome (mortality or survival) in the first group determines the next step. If mortality is observed, the next group is dosed at a lower level. If no mortality occurs, a higher dose is used in the next step.[24]

-

Observation: Animals are observed for a total of 14 days for signs of toxicity, and all mortalities are recorded.[1] Body weight is monitored, and a full necropsy is performed on all animals at the end of the study.

-

Classification: Based on the pattern of mortality at the different dose levels, the substance is assigned to a GHS toxicity category.

-

-

Data Presentation: Hypothetical Acute Oral Toxicity Data (OECD 423)

Starting Dose (mg/kg) Number of Animals Outcome (Mortality within 24h) Next Step GHS Classification 300 3 0/3 Dose at 2000 mg/kg - | 2000 | 3 | 2/3 | Stop study | Category 4 |

Part 3: Framework for a Material Safety Data Sheet (MSDS/SDS)

The culmination of this safety assessment is the authoring of a comprehensive Safety Data Sheet (SDS). The SDS is a standardized 16-section document that communicates the hazards of a chemical and specifies safety precautions.[27][28] It is a legal requirement for any hazardous chemical in the workplace.[29]

-

Mandatory Visualization: The 16 Sections of a GHS-Compliant SDS

Caption: The standardized 16-section structure of a Safety Data Sheet (SDS).

Populating the SDS for Lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate

-

Section 1: Identification: Product name, manufacturer details, and recommended use.

-

Section 2: Hazard(s) Identification: This is populated directly from the in vivo (e.g., GHS Category 4 for Acute Oral Toxicity) and in vitro results. It would include signal words, hazard statements, and pictograms.

-

Section 3: Composition: Chemical identity, CAS number (once assigned), and concentration.

-

Section 4: First-Aid Measures: Based on the predicted target organs (CNS, kidney, liver) and observed effects in toxicity studies.

-

Section 5: Fire-Fighting Measures: Determined by physicochemical properties (e.g., flammability).

-

Section 6: Accidental Release Measures: Procedures for containment and cleanup.

-

Section 7: Handling and Storage: Precautions based on the known and predicted hazards, such as avoiding dust inhalation and skin contact.

-

Section 8: Exposure Controls/Personal Protection: Recommendations for personal protective equipment (PPE) like gloves, lab coats, and safety glasses. Occupational exposure limits (OELs) would be established later.

-

Section 9: Physical and Chemical Properties: Data from laboratory measurements (e.g., melting point, boiling point, solubility).

-

Section 10: Stability and Reactivity: Information on chemical stability and potential hazardous reactions.

-

Section 11: Toxicological Information: This is the core section summarizing all the data generated in Part 2, including IC50 values from in vitro assays and LD50 or toxicity class from in vivo studies.[28]

-

Sections 12-16: Information on ecological impact, disposal, transport, regulatory status, and other relevant data.

Conclusion

Establishing the baseline toxicity and safety profile of a novel compound such as lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate is a rigorous, multi-step process grounded in established scientific principles and regulatory guidelines. It is a journey from predictive analysis based on chemical structure to empirical data generation through a tiered system of in vitro and in vivo testing. This systematic approach ensures that the potential risks to researchers are identified and mitigated early, that animal use is minimized, and that a robust, data-driven Safety Data Sheet can be generated to guide the compound's safe handling throughout its lifecycle. For drug development professionals, this foundational dataset is the bedrock upon which all future clinical investigations are built.

References

-

Metrion Biosciences. (2026, January 21). hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

-

LITFL. (2020, November 3). Lithium toxicity. Life in the Fast Lane. [Link]

-

OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]

-

Kowalska-Krochmal, B., et al. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]

-

Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

-

OECD. (2009, September 7). OECD Guideline for the Testing of Chemicals 412: Subacute Inhalation Toxicity: 28-Day Study. OECD. [Link]

-

NCBI Bookshelf. (2023, June 26). Lithium Toxicity - StatPearls. National Center for Biotechnology Information. [Link]

-

OECD. (2017, October 9). OECD Guideline for the Testing of Chemicals 402: Acute Dermal Toxicity. OECD. [Link]

-

National Toxicology Program. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [Link]

-

PDF. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

PDF. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

-

ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

-

Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]

-

Reaction Biology. (n.d.). hERG Assay Services. Reaction Biology. [Link]

-

Deranged Physiology. (2024, December 13). Lithium toxicity. Deranged Physiology. [Link]

-

University of Wisconsin-Madison. (n.d.). The Ames Test. University of Wisconsin-Madison. [Link]

-

Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

-

PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. National Center for Biotechnology Information. [Link]

-

RE-Place. (n.d.). The Ames Salmonella/microsome mutagenicity assay. RE-Place. [Link]

-

Springer. (n.d.). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

-

ResearchGate. (n.d.). Lithium toxicity in plants: Reasons, mechanisms and remediation possibilities – A review. ResearchGate. [Link]

-

PMC. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. National Center for Biotechnology Information. [Link]

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Pyridine and Pyridine Derivatives. [Link]

-

The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

ATSDR. (n.d.). Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

-

PMC. (2016, December 17). Lithium side effects and toxicity: prevalence and management strategies. National Center for Biotechnology Information. [Link]

-

Chemdox. (n.d.). The Safety Data Sheet – SDS – Software. Chemdox. [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]

-

KosmetikOn. (n.d.). What Is an MSDS/SDS and How Cosmetics and Fragrance Companies Can Generate Them Automatically. KosmetikOn. [Link]

-

ECHA. (2008, December 24). Guidance on the compilation of safety data sheets. European Chemicals Agency. [Link]

-

Sphera. (2022, July 1). What You Need to Know About Authoring Safety Data Sheets (SDSs). Sphera. [Link]

-

OECD. (2018, June 25). OECD Guideline for the Testing of Chemicals: Chronic Toxicity Studies. OECD. [Link]

-

Safe Work Australia. (n.d.). PREPARATION OF SAFETY DATA SHEETS FOR HAZARDOUS CHEMICALS. Safe Work Australia. [Link]

-

EPA. (1979, July). Acute Toxicity Testing Criteria for New Chemical Substances. U.S. Environmental Protection Agency. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. env.go.jp [env.go.jp]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. litfl.com [litfl.com]

- 5. Lithium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Lithium side effects and toxicity: prevalence and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. softbeam.net:8080 [softbeam.net:8080]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kosheeka.com [kosheeka.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. re-place.be [re-place.be]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 19. rockefeller.edu [rockefeller.edu]

- 20. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]

- 21. greenstonebio.com [greenstonebio.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. oecd.org [oecd.org]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. utu.fi [utu.fi]

- 27. What Is an MSDS/SDS and How to Generate Them Automatically | KosmetikOn [kosmetikon.io]

- 28. sphera.com [sphera.com]

- 29. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Overcoming the "2-Pyridyl Problem": The Mechanism and Application of Lithium 5-Cyclopropylpyridine-2-Sulfinate in Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary: The Evolution of Heteroaryl Coupling

In modern drug discovery, the incorporation of functionalized pyridine rings is a fundamental strategy to modulate physicochemical properties, improve metabolic stability, and enhance target binding. Specifically, the 5-cyclopropylpyridine motif is highly prized; the cyclopropyl group acts as a metabolically stable, lipophilic electron-donating moiety. However, installing this scaffold via traditional cross-coupling has historically been plagued by the "2-pyridyl problem."

2-Pyridyl organometallics—particularly 2-pyridyl boronic acids and their esters—are notoriously unstable, prone to rapid protodeboronation, and exhibit poor reactivity in Suzuki-Miyaura cross-coupling reactions[1][2]. To circumvent this, heteroaryl sulfinate salts have emerged as highly stable, bench-ready nucleophilic coupling partners[1].

This whitepaper provides an in-depth mechanistic analysis of lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate (CAS: 2172560-55-1)[3]. By deconstructing its mechanisms of action across palladium-catalyzed desulfinative cross-coupling and photoredox-mediated radical pathways, this guide serves as a definitive resource for deploying this reagent in complex organic synthesis.

Chemical Logic & Structural Advantages

The utility of lithium 5-cyclopropylpyridine-2-sulfinate is dictated by its three distinct structural components:

-

The 2-Sulfinate Moiety ( −SO2− ): Unlike boronic acids, the sulfinate group is highly stable to ambient moisture and oxygen[1]. It acts as an ambident nucleophile (capable of S- or O-alkylation) and serves as a traceless activating group in desulfinative C–C bond formation[4].

-

The 5-Cyclopropyl Substitution: This group increases the electron density of the pyridine ring. In metal-catalyzed processes, this subtle electronic enrichment facilitates the extrusion of SO2 by destabilizing the metal-sulfinate resting state relative to unsubstituted variants.

-

The Lithium(1+) Counterion: While sodium salts are common, lithium sulfinates exhibit unique solubility profiles in ethereal solvents (like THF and 1,4-dioxane) and distinct transmetalation kinetics due to the high Lewis acidity of the Li+ ion, which strongly coordinates to halide leaving groups during the catalytic cycle[5][6].

Quantitative System Comparison

To understand the operational superiority of the sulfinate, we must compare it against traditional 2-pyridyl coupling partners.

Table 1: Comparative Reactivity of 2-Pyridyl Coupling Partners

| Coupling Partner Type | Bench Stability | Protode-metalation Risk | Typical Yields (Coupling) | Toxicity Profile |

| 2-Pyridyl Boronic Acid | Very Low (Requires cold storage) | Extremely High | 10–40% | Low |

| 2-Pyridyl Stannane | Moderate (Light/Air sensitive) | Low | 60–85% | High (Organotin toxicity) |

| 2-Pyridyl MIDA Boronate | High | Moderate (Requires slow release) | 50–70% | Low |

| 2-Pyridyl Sulfinate Salt | Very High (Bench stable) | None (Stable to hydrolysis) | 75–95% | Low |

Primary Mechanism of Action: Palladium-Catalyzed Desulfinative Cross-Coupling

The most powerful application of lithium 5-cyclopropylpyridine-2-sulfinate is its use as a nucleophile in Pd-catalyzed cross-coupling with aryl halides to form biaryl scaffolds.

The Mechanistic Divergence of Pyridine Sulfinates

The mechanism for pyridine-2-sulfinates fundamentally diverges from standard carbocyclic sulfinates (e.g., phenylsulfinate). For carbocyclic sulfinates, transmetalation is the turnover-limiting step. However, for pyridine-2-sulfinates, the nitrogen atom plays a critical, complicating role[4][7].

Following oxidative addition of the aryl halide to Pd(0) and subsequent transmetalation, the pyridine nitrogen coordinates to the Pd(II) center, forming a highly stable N,S-chelated Pd(II)-sulfinate complex [4]. The formation of this thermodynamic sink makes the subsequent extrusion of sulfur dioxide ( SO2 ) the turnover-limiting step [7].

This causality explains why desulfinative cross-couplings of pyridine-2-sulfinates require elevated temperatures (typically 110–150 °C) and specific basic additives (like K2CO3 ) to sponge the liberated SO2 and prevent catalyst poisoning[4].

Figure 1: Catalytic cycle highlighting the N,S-chelated resting state unique to pyridine-2-sulfinates.

Protocol 1: Self-Validating Desulfinative Cross-Coupling

This protocol is designed as a self-validating system; the visual cues and stoichiometric ratios ensure the catalytic cycle is maintained.

Reagents:

-

Lithium 5-cyclopropylpyridine-2-sulfinate (1.5 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd(OAc)2 (5 mol%)

-

XantPhos or PCy3 (10 mol%)

-

K2CO3 (2.0 equiv)

-

Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

-

System Evacuation: Charge a Schlenk tube with the sulfinate salt, aryl bromide, Pd(OAc)2 , ligand, and K2CO3 . Evacuate and backfill with dry Argon three times. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous deoxygenation prevents premature catalyst death.

-

Solvent Addition: Add anhydrous 1,4-dioxane. The mixture will appear as a heterogeneous suspension.

-

Thermal Activation: Heat the sealed tube to 130 °C for 16 hours. Causality: As established, the N,S-chelated Pd(II) intermediate requires significant thermal energy to overcome the activation barrier for SO2 extrusion[4].

-

Reaction Monitoring: The reaction transitions from a pale yellow suspension to a dark brown/black mixture, indicating the formation of active Pd nanoparticles and the completion of the catalytic cycle.

-

Quench and Purify: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts ( LiBr , K2CO3 , and trapped sulfites), and purify via silica gel chromatography.

Secondary Mechanism: Photoredox-Mediated Radical Pathways

Beyond transition-metal cross-coupling, lithium 5-cyclopropylpyridine-2-sulfinate is a potent precursor for open-shell radical chemistry. Under visible-light photoredox catalysis, the sulfinate anion undergoes a Single Electron Transfer (SET) oxidation to generate a highly reactive sulfonyl radical ( Ar-SO2∙ )[8][9].

Depending on the thermal conditions and the presence of radical acceptors, this intermediate can follow two divergent pathways:

-

Pathway A (Sulfonylation): Direct addition of the sulfonyl radical to unactivated alkenes or alkynes to yield 5-cyclopropyl-2-pyridyl sulfones[8].

-

Pathway B (Desulfinative Alkylation/Arylation): Upon mild heating or specific photocatalytic excitation, the sulfonyl radical extrudes SO2 to form a 5-cyclopropyl-2-pyridyl radical . This nucleophilic carbon-centered radical can engage in Minisci-type additions to electron-deficient heterocycles[9].

Figure 2: Divergent radical pathways of the sulfinate following photoredox SET oxidation.

Protocol 2: Visible-Light Mediated Radical Sulfonylation of Alkenes

This protocol leverages organic dyes to achieve metal-free C-S bond formation.

Reagents:

-

Lithium 5-cyclopropylpyridine-2-sulfinate (2.0 equiv)

-

Terminal Alkene (1.0 equiv)

-

Eosin Y or Mes-Acr-MeClO4 (Photocatalyst, 2 mol%)

-

TFA (1.0 equiv, if protonation of the radical anion is required)

-

DCM/MeOH (1:1, 0.1 M)

Step-by-Step Methodology:

-

Preparation: In a transparent borosilicate vial, combine the sulfinate, alkene, and photocatalyst. Dissolve in the DCM/MeOH solvent mixture.

-

Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Molecular oxygen is a potent triplet state quencher. Failing to remove O2 will result in the photocatalyst transferring energy to oxygen (forming singlet oxygen) rather than oxidizing the sulfinate, killing the reaction yield.

-

Irradiation: Irradiate the vial with blue LEDs (450 nm) at room temperature for 12 hours. A cooling fan must be used to maintain ambient temperature. Causality: Keeping the reaction at room temperature prevents Pathway B ( SO2 extrusion), ensuring >95% chemoselectivity for the sulfone product over the desulfinative alkylation product[9].

-

Workup: Remove the solvent under reduced pressure and purify via flash chromatography to isolate the functionalized 5-cyclopropyl-2-pyridyl sulfone.

Counterion Dynamics: Why Lithium?

While sodium sulfinates are standard, the lithium(1+) ion imparts specific kinetic behaviors in cross-coupling. The high charge density of Li+ allows for stronger coordination to the halide leaving group during the transmetalation step of the Pd-catalytic cycle.

Table 2: Counterion Effects on Desulfinative Cross-Coupling Kinetics [5]

| Sulfinate Salt | Solubility in 1,4-Dioxane | Transmetalation Rate | Propensity for Homocoupling |

| Lithium ( Li+ ) | Moderate | Moderate | Low |

| Sodium ( Na+ ) | Low | Slow | Low |

| Potassium ( K+ ) | Very Low | Fast | High |

Using the lithium salt strikes an optimal balance: it provides sufficient solubility in ethereal solvents (often avoiding the need for highly polar, difficult-to-remove solvents like DMF or DMSO) while suppressing deleterious homocoupling side-reactions that are more prevalent with heavier alkali metals[5][6].

Sources

- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 2. Sodium pyridine-2-sulfinate 24367-66-6 [sigmaaldrich.com]

- 3. axel.as-1.co.jp [axel.as-1.co.jp]

- 4. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10180J [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Palladium-Catalyzed Desulfinative Cross-Coupling Using Lithium 5-cyclopropylpyridine-2-sulfinate

Abstract & Introduction

The pyridine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceutical agents.[1][2] Consequently, robust and versatile methods for its incorporation into complex molecules are of paramount importance. The Suzuki-Miyaura reaction, the pharmaceutical industry's leading C-C bond-forming tool, frequently encounters significant challenges when applied to pyridine-based nucleophiles.[1][3] Specifically, pyridine-2-boronic acids and their derivatives are often unstable, difficult to prepare, and exhibit poor reactivity, hindering efficient drug discovery and development.[4][5]

This guide details a powerful alternative: the palladium-catalyzed desulfinative cross-coupling reaction. We focus on the use of bench-stable and readily accessible pyridine-2-sulfinate salts, exemplified by lithium 5-cyclopropylpyridine-2-sulfinate . These reagents overcome the primary limitations of their boronate counterparts, offering a cross-coupling process of exceptional scope and utility.[5] This protocol provides researchers, chemists, and drug development professionals with a detailed mechanistic understanding and a field-proven, step-by-step methodology for the efficient synthesis of 2-substituted pyridines.

The Pyridine Sulfinate Advantage: A Superior Nucleophilic Partner

The adoption of pyridine-2-sulfinates, often referred to as "Willis Pyridinates," stems from their distinct advantages over traditional organoboron reagents:

-

Enhanced Stability: Unlike many pyridine boronic acids, the corresponding sulfinate salts are typically stable, solid reagents that can be stored for extended periods without degradation, simplifying handling and ensuring reagent quality.[5][6]

-

Simplified Synthesis: The synthesis of sulfinate reagents is generally straightforward, providing reliable access to a diverse range of substituted pyridines.[7][8]

-

Broad Reaction Scope: This methodology is effective for coupling with a wide array of (hetero)aryl bromides and, significantly, the more challenging (hetero)aryl chlorides.[5]

-

Operational Simplicity: The protocols are robust, and the sulfinate byproducts are easily removed during standard aqueous work-up procedures.[5]

Core Mechanism: The Desulfinative Catalytic Cycle

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle analogous to other cross-coupling reactions, but with a unique key step involving the extrusion of sulfur dioxide (SO₂). Mechanistic studies have provided a detailed picture of the process.[6][8]

-

Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. This reduction is often mediated by the homocoupling of two sulfinate molecules.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the (hetero)aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[6][8]

-

Transmetalation & Chelation: The aryl-Pd(II)-halide complex reacts with the lithium pyridine-2-sulfinate. For pyridine-2-sulfinates, this step is highly efficient due to the formation of a stable, chelated Pd(II) complex involving the pyridine nitrogen and the sulfinate group. This chelated complex has been identified as the catalyst resting state.[6][7]

-

Turnover-Limiting SO₂ Extrusion: The rate-determining step of the reaction is the irreversible loss (extrusion) of SO₂ from the chelated palladium sulfinate intermediate to form an aryl-Pd(II)-pyridyl species.[6][7]

-

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium center, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[8]

A crucial component is the inorganic base (K₂CO₃), which serves a dual role: it participates in the catalytic cycle and acts as a scavenger for the SO₂ byproduct, preventing it from interfering with the reaction.[7]

Application Protocol: Synthesis of 2-(4-methylphenyl)-5-cyclopropylpyridine

This protocol describes the cross-coupling of lithium 5-cyclopropylpyridine-2-sulfinate with 4-bromotoluene, a representative aryl bromide coupling partner.

Reagents & Equipment

| Reagent | CAS Number | M.W. ( g/mol ) | Notes |

| Lithium 5-cyclopropylpyridine-2-sulfinate | N/A | ~177.15 | Prepare as needed or source commercially. Must be dry. |

| 4-Bromotoluene | 106-38-7 | 171.04 | Reagent grade, passed through a plug of alumina if necessary. |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst precursor. |

| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 | Air-sensitive ligand. Handle under inert gas. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous. Finely powder and dry in an oven before use. |

| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, deoxygenated solvent. |

-

Equipment: Oven-dried resealable Schlenk tube or microwave vial, magnetic stirrer and stir bar, heating block or oil bath, standard Schlenk line for inert atmosphere operations.

Step-by-Step Experimental Procedure

-

Preparation: In an oven-dried resealable vial equipped with a magnetic stir bar, add lithium 5-cyclopropylpyridine-2-sulfinate (e.g., 0.20 mmol, 2.0 equiv.), potassium carbonate (0.15 mmol, 1.5 equiv.), palladium(II) acetate (0.005 mmol, 5 mol%), and tricyclohexylphosphine (0.01 mmol, 10 mol%).

-

Senior Scientist's Note: The order of addition is important. Adding the solid reagents first allows for efficient removal of atmospheric oxygen and moisture. PCy₃ is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps and is considered optimal for this transformation.[3][4]

-

Inerting: Seal the vial with a septum cap, and connect it to a Schlenk line. Evacuate the vial and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Senior Scientist's Note: The Pd(0) catalytic species is highly oxygen-sensitive. A rigorously inert atmosphere is critical for achieving high yields and preventing catalyst decomposition.

-

-

Reagent Addition: Under a positive pressure of argon, add 4-bromotoluene (0.10 mmol, 1.0 equiv.) followed by anhydrous, deoxygenated 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M).

-

Reaction: Securely seal the vial and place it in a preheated heating block or oil bath at 150 °C . Stir the reaction vigorously for 3 to 18 hours.

-

Senior Scientist's Note: The high temperature is necessary to overcome the activation barrier for the turnover-limiting SO₂ extrusion step.[4] Reaction progress should be monitored by a suitable method (e.g., TLC, LC-MS, or GC-MS) to determine the point of completion.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Senior Scientist's Note: The aqueous wash effectively removes the inorganic base and the lithium sulfinate byproducts.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, 2-(4-methylphenyl)-5-cyclopropylpyridine.

Expected Results & Reaction Scope

This protocol is highly robust and has been successfully applied to a wide range of coupling partners. High to excellent yields are typically expected. The table below, adapted from foundational literature, showcases the versatility of the pyridine sulfinate coupling methodology.[1][4]

| Pyridine-2-Sulfinate Substituent | Aryl Halide Partner | Product Yield (%) |

| H (unsubstituted) | 4-Bromotoluene | 95 |

| H (unsubstituted) | 4-Chlorotoluene | 92 |

| 5-CF₃ | 4-Bromotoluene | 99 |

| 4-OMe | 4-Bromotoluene | 99 |

| 5-Cl | 4-Chlorotoluene | 80 |

| H (unsubstituted) | 2-Bromonaphthalene | 99 |

| H (unsubstituted) | 3-Bromoquinoline | 99 |

Yields are isolated yields as reported in the cited literature and serve as representative examples of the reaction's efficiency.

Troubleshooting

-

Low or No Conversion:

-

Cause: Inactive catalyst due to oxygen/moisture contamination.

-

Solution: Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere. Use freshly opened, high-quality anhydrous solvent.

-

Cause: Insufficient temperature.

-

Solution: Verify the temperature of the heating block/oil bath. The 150 °C target is crucial.[4]

-

-

Formation of Side Products:

-

Cause: Homocoupling of the aryl halide or sulfinate.

-

Solution: This can indicate issues with the catalyst activation or reaction stoichiometry. Ensure the ligand-to-palladium ratio is correct and that the atmosphere is inert.

-

References

-

Barham, J. P., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

-

Barham, J. P., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed Central. [Link]

-

Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

-

Fujihara, T., et al. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. [Link]

-

Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]

-

Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]

-

Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

-

Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. pubs.rsc.org. [Link]

-

Blakemore, D. C., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. en.wikipedia.org. [Link]

-

Barham, J. P., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed Central. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 5. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of Complex Sulfones Utilizing Lithium 5-Cyclopropylpyridine-2-sulfinate: A Comprehensive Guide for Medicinal Chemistry

Strategic Utility in Drug Discovery

The 5-cyclopropylpyridin-2-yl sulfonyl motif has emerged as a privileged scaffold in modern drug discovery, frequently utilized in the design of nicotinic acetylcholine receptor (nAChR) agonists, dihydroorotate dehydrogenase (DHODH) inhibitors, and renin inhibitors[1][2][3]. The incorporation of a cyclopropyl group at the 5-position of the pyridine ring provides a unique steric bulk that enhances metabolic stability against CYP450-mediated oxidation compared to simple alkyl chains, while simultaneously tuning the lipophilicity (LogP) of the molecule[1].

Lithium 5-cyclopropylpyridine-2-sulfinate serves as the premier intermediate for installing this motif. Unlike traditional sulfonyl chlorides, which are highly moisture-sensitive and prone to degradation, lithium sulfinates are bench-stable, solid nucleophiles. They offer divergent synthetic pathways, enabling the late-stage functionalization of complex APIs through either transition-metal-catalyzed cross-coupling or direct nucleophilic alkylation[4][5].

Mechanistic Causality: Controlling Ambident Reactivity

Sulfinate anions ( R−SO2− ) are ambident nucleophiles capable of reacting at either the oxygen atom (forming sulfinic esters) or the sulfur atom (forming sulfones). The experimental conditions must be rigorously controlled to bias the reaction toward S-alkylation/arylation.

-

The Role of the Lithium Counterion: According to Hard-Soft Acid-Base (HSAB) theory, the "hard" lithium ion tightly coordinates with the "hard" oxygen atoms of the sulfinate. This coordination leaves the "softer" sulfur atom exposed and highly nucleophilic, heavily favoring the formation of the desired C–S bond during direct alkylation. Furthermore, lithium salts exhibit superior solubility in ethereal and polar aprotic solvents (like THF and 1,4-dioxane) compared to their sodium or potassium counterparts, which is critical for maintaining a homogeneous catalytic cycle in cross-coupling reactions[5][6].

-

Ligand Selection in Palladium Catalysis: The cross-coupling of lithium sulfinates with aryl halides requires a palladium catalyst. The reductive elimination of a sulfone from a Pd(II) center is thermodynamically challenging and often competes with desulfinative cross-coupling (extrusion of SO2 to form a biaryl product)[5][6]. To prevent this, XantPhos is employed. With a wide natural bite angle of 111°, XantPhos enforces a compressed S–Pd–C geometry, sterically accelerating the C–S reductive elimination and suppressing off-target desulfination[5][7].

-

DABSO as an SO2 Surrogate: The lithium sulfinate is typically generated in situ or pre-synthesized using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). DABSO replaces toxic, difficult-to-quantify SO2 gas with a bench-stable solid, allowing for precise stoichiometric control and preventing the over-reduction of the sulfinate species[5][8].

Workflow Visualization

Fig 1. Divergent synthesis of complex sulfones from lithium 5-cyclopropylpyridine-2-sulfinate.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of Diaryl/Heteroaryl Sulfones

This protocol couples the lithium sulfinate with complex aryl or heteroaryl halides[5][7].

Reagents: Lithium 5-cyclopropylpyridine-2-sulfinate (1.2 equiv), Aryl Iodide/Bromide (1.0 equiv), Pd2(dba)3 (2.5 mol%), XantPhos (5.0 mol%), Cs2CO3 (1.5 equiv), Anhydrous 1,4-Dioxane (0.2 M).

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the lithium sulfinate, aryl halide, Pd2(dba)3 , XantPhos, and Cs2CO3 .

-

Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species and the oxidation of the sulfinate to a sulfonate.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration with respect to the aryl halide. Seal the tube with a Teflon stopcock.

-

Visual Validation 1: The initial mixture should appear as a heterogeneous, deep red/orange suspension (characteristic of the Pd2(dba)3 /XantPhos complex). If the solution immediately turns opaque black, the palladium has precipitated as inactive Pd(0) black due to oxygen contamination.

-

-

Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 85 °C and stir vigorously (800 rpm) for 16 hours.

-

Visual Validation 2: Over the first 2 hours, the red tint will transition to a darker brown/yellow, and a fine white precipitate ( CsI or CsBr ) will begin to accumulate on the walls of the flask, confirming successful transmetalation and halide displacement.

-

-

Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (3x reaction volume) and filter through a tightly packed pad of Celite to remove inorganic salts and palladium residues.

-

Visual Validation 3: The filtrate must be a clear, transparent yellow/brown liquid. Cloudiness indicates incomplete removal of cesium salts; re-filter if necessary.

-

-

Purification: Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct SN2 Alkylation for Alkyl Heteroaryl Sulfones

This protocol is utilized for coupling the sulfinate with primary or secondary alkyl halides[8][9].

Reagents: Lithium 5-cyclopropylpyridine-2-sulfinate (1.0 equiv), Alkyl Bromide/Iodide (1.2 equiv), Anhydrous DMF (0.5 M).

Step-by-Step Methodology:

-

Reagent Combination: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the lithium sulfinate in anhydrous DMF.

-

Causality: DMF is chosen because its high dielectric constant effectively solvates the lithium cation, maximizing the nucleophilicity of the naked sulfinate anion.

-

-

Electrophile Addition: Add the alkyl halide dropwise at room temperature.

-

Visual Validation 1: The solution should remain clear. If a precipitate forms immediately upon addition, suspect moisture contamination leading to the hydrolysis of the alkyl halide.

-

-

Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

-

Visual Validation 2: As the SN2 substitution progresses, a fine, insoluble white precipitate of Lithium Bromide/Iodide will form and remain suspended in the DMF, serving as a reliable indicator of reaction conversion.

-

-

Aqueous Quench: Cool to room temperature and quench by pouring the mixture into a separatory funnel containing distilled water (5x reaction volume) to solubilize the DMF. Extract with Ethyl Acetate (3x).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3x) to remove trace DMF. Dry over anhydrous Na2SO4 , filter, and concentrate for chromatography.

Quantitative Data Summary

The following table summarizes the expected reaction profiles and yields based on the electrophilic coupling partner utilized with lithium 5-cyclopropylpyridine-2-sulfinate.

| Electrophile Class | Recommended Protocol | Catalyst / Additive | Temp & Time | Expected Yield | Primary Competing Side Reaction |

| Aryl Iodides | Protocol A (Cross-Coupling) | Pd2(dba)3 / XantPhos | 85 °C, 16 h | 75 - 90% | Desulfinative biaryl formation |

| Aryl Bromides | Protocol A (Cross-Coupling) | Pd2(dba)3 / XantPhos | 85 °C, 24 h | 65 - 85% | Protodehalogenation |

| Primary Alkyl Bromides | Protocol B (Alkylation) | None (DMF Solvent) | 80 °C, 12 h | 80 - 95% | O-alkylation (Trace) |